3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide
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Overview
Description
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. Subsequent steps involve chlorination and methylation to introduce the desired substituents on the pyrazole rings. The final step includes the formation of the butanamide linkage through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chlorine atoms on the pyrazole rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research to elucidate the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with varying substituents, such as:
- 3-(4-chloro-1H-pyrazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]butanamide
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide
Uniqueness
The uniqueness of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
957502-52-2 |
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Molecular Formula |
C16H23Cl2N5O |
Molecular Weight |
372.3g/mol |
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C16H23Cl2N5O/c1-9(23-13(5)16(18)11(3)21-23)8-14(24)19-6-7-22-12(4)15(17)10(2)20-22/h9H,6-8H2,1-5H3,(H,19,24) |
InChI Key |
KCPFIDHWWTZNOA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CCNC(=O)CC(C)N2C(=C(C(=N2)C)Cl)C)C)Cl |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC(C)N2C(=C(C(=N2)C)Cl)C)C)Cl |
Origin of Product |
United States |
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